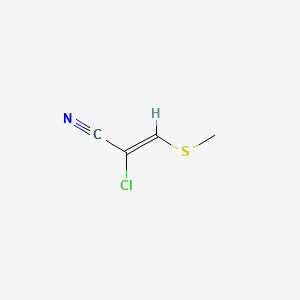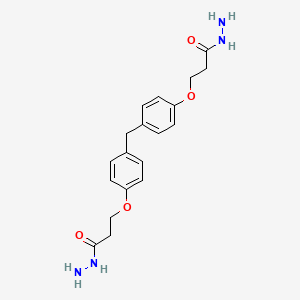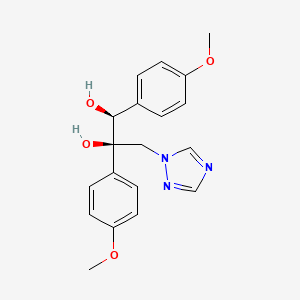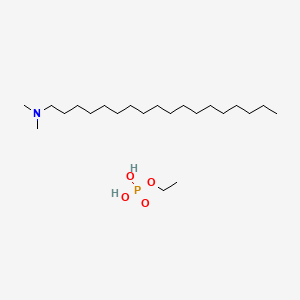
Benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzonitrile group attached to a triazine ring, which is further substituted with an amino group and a dimethoxyphenylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves a multi-step process. One common method includes the reaction of 2,3-dimethoxybenzylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-aminobenzonitrile under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methoxy groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile derivatives: Compounds with similar structures but different substituents on the triazine ring.
Triazine derivatives: Compounds with different substituents on the triazine ring but similar core structure.
Uniqueness
The uniqueness of benzonitrile, 4-((4-amino-6-((2,3-dimethoxyphenyl)methyl)-1,3,5-triazin-2-yl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
205381-58-4 |
|---|---|
Molecular Formula |
C19H18N6O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[[4-amino-6-[(2,3-dimethoxyphenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C19H18N6O2/c1-26-15-5-3-4-13(17(15)27-2)10-16-23-18(21)25-19(24-16)22-14-8-6-12(11-20)7-9-14/h3-9H,10H2,1-2H3,(H3,21,22,23,24,25) |
InChI Key |
DQDMMPNKMALLMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


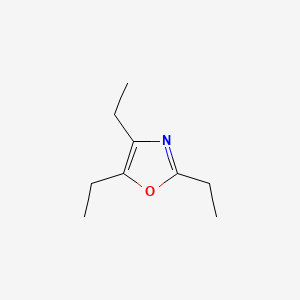

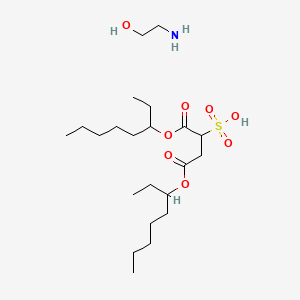


![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)

